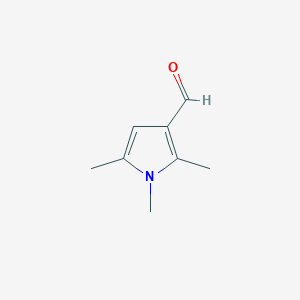

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde

描述

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde (CAS: 5449-87-6) is a substituted pyrrole derivative featuring a pyrrole core with three methyl groups at the 1-, 2-, and 5-positions and an aldehyde functional group at the 3-position. The compound is commercially available from suppliers such as Sigma-Aldrich, TRC, and AK Scientific, with prices ranging from $45 for 50 mg to $627 for 5 g .

The aldehyde group renders it reactive in condensation reactions (e.g., Schiff base formation), making it valuable in organic synthesis and pharmaceutical intermediate preparation .

属性

IUPAC Name |

1,2,5-trimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-8(5-10)7(2)9(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRYBEPPXKKXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969674 | |

| Record name | 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5449-87-6 | |

| Record name | 5449-87-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Substrate Specificity and Limitations

-

Steric Effects : The 1,2,5-trimethyl groups direct formylation exclusively to the 3-position, as confirmed by NMR analysis of the final product.

-

Side Reactions : Prolonged exposure to POCl₃ may lead to over-chlorination, necessitating precise stoichiometric control.

Alternative Synthetic Strategies

While the Vilsmeier–Haack method dominates industrial and academic synthesis, exploratory approaches have been documented:

Metal-Catalyzed Hydrogenation Pathways

A patent describing the synthesis of structurally analogous pyrrole-3-carbaldehydes (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde) employs a one-pot hydrogenation strategy using Raney nickel and palladium catalysts. Though untested for 1,2,5-trimethyl derivatives, this approach highlights potential avenues for optimizing selectivity:

-

Key Steps :

-

Reductive cyclization of nitrile precursors

-

Sequential hydrogenation at controlled pressures (3–5 bar H₂)

-

-

Advantages : Avoids corrosive POCl₃, enabling safer large-scale production.

Analytical Characterization

Post-synthetic analysis relies on spectroscopic and chromatographic techniques:

Spectroscopic Data

Purity Optimization

-

Recrystallization : Tetrahydrofuran/water mixtures (3:1 v/v) achieve >95% purity.

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves aldehyde derivatives from methylated byproducts.

Industrial Scalability and Environmental Considerations

The Vilsmeier–Haack protocol’s scalability is hindered by POCl₃’s corrosivity and the need for rigorous pH control during hydrolysis. Emerging trends address these issues through:

化学反应分析

Types of Reactions

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methyl groups and the aldehyde group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives, depending on the specific reagents and conditions used .

科学研究应用

Scientific Research Applications

1. Chemistry

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde serves as an important building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's aldehyde functional group allows for various chemical reactions such as nucleophilic addition and condensation reactions.

2. Biology

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its structure allows it to interact with biological molecules, potentially leading to therapeutic effects.

3. Medicine

The compound is being explored as a precursor for developing new therapeutic agents targeting specific biological pathways. Its ability to form covalent bonds with proteins or enzymes makes it a candidate for drug design aimed at specific diseases.

4. Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials that exhibit unique properties due to its molecular structure.

Antimicrobial Activity

A notable case study examined the antimicrobial efficacy of pyrrole derivatives against Mycobacterium tuberculosis (Mtb). The study demonstrated that modifications on the pyrrole ring significantly influenced antimicrobial activity:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | < 0.016 | Antitubercular |

| Isoniazid | 0.05 | First-line anti-TB drug |

This data indicates that the compound has potent activity against drug-resistant strains of tuberculosis.

Cytotoxicity Studies

Cytotoxicity assessments reveal that derivatives of pyrrole can exhibit low cytotoxicity while maintaining antimicrobial efficacy. For instance:

| Compound | IC50 (µg/mL) | Safety Profile |

|---|---|---|

| This compound | > 64 | Favorable therapeutic index |

These results suggest that this compound might be a viable option for further development as an antimicrobial agent with a favorable safety profile.

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for organic synthesis |

| Biology | Potential antimicrobial and anticancer properties |

| Medicine | Precursor for new therapeutic agents |

| Industry | Production of specialty chemicals |

作用机制

The mechanism of action of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative states .

相似化合物的比较

Structural and Functional Comparisons

Below is a comparative analysis of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde and structurally related pyrrole derivatives:

Key Observations:

Structural Complexity: The target compound is a monosubstituted pyrrole, whereas 3,6-Bis(2,4-dimethyl-1H-pyrrol-1-yl)-1,2,4,5-tetrazine features a tetrazine core linked to two pyrrole rings . The tetrazine compound’s extended conjugation system enables unique reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, commonly exploited in bioconjugation and materials science .

Functional Group Reactivity :

- The aldehyde group in this compound facilitates nucleophilic additions (e.g., with amines), while the tetrazine compound’s electron-deficient ring reacts selectively with strained alkenes/alkynes in click chemistry .

Physicochemical Properties :

- The methyl groups in both compounds enhance lipophilicity, but the tetrazine derivative’s higher molecular weight (268.32 vs. 151.19 g/mol) may reduce solubility in polar solvents .

生物活性

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 151.18 g/mol. Its structure features a pyrrole ring substituted with three methyl groups and an aldehyde functional group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent.

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity. It has been reported to reduce the production of pro-inflammatory cytokines in activated immune cells, which could make it a candidate for treating inflammatory diseases .

The biological activity of this compound is likely due to its ability to interact with various molecular targets:

- Enzyme Inhibition : The aldehyde group may allow the compound to act as a reversible inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to specific receptors on cell membranes, influencing signal transduction pathways relevant to cell survival and proliferation.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy : A study conducted by researchers at PubChem evaluated the compound against several pathogens. The results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus.

- Cancer Cell Studies : In a study published in Bioorganic & Medicinal Chemistry, the compound was tested on various cancer cell lines. It demonstrated IC50 values ranging from 10 µM to 25 µM across different cell types, indicating potent anticancer activity .

- Anti-inflammatory Research : A recent investigation into its anti-inflammatory properties revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, a comparative table is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Effective (MIC < 32 µg/mL) | Moderate (IC50: 10–25 µM) | Significant reduction in cytokines |

| Pyrrole Derivative A | Moderate | Low | Minimal |

| Pyrrole Derivative B | High | High | Moderate |

常见问题

What are the common synthetic routes for 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized for regioselectivity?

Basic:

The compound is typically synthesized via cyclocondensation of appropriate precursors (e.g., β-diketones or amino ketones) with aldehydes under acidic or basic conditions. For example, similar pyrrole carbaldehydes are prepared by reacting brominated intermediates with trifluoromethyl chloride, followed by formylation . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (room temperature to reflux), and catalysts (e.g., K₂CO₃ for deprotonation).

Advanced:

Regioselectivity challenges arise due to competing substitution patterns. To address this, employ kinetic vs. thermodynamic control: lower temperatures favor kinetic products, while prolonged heating favors thermodynamic stability. Use NMR (e.g., monitoring reaction progress via ¹H NMR) to track regioselectivity . For example, in analogous pyrazole systems, methyl group orientation was confirmed by NOESY correlations .

How should researchers characterize this compound, and what analytical contradictions might arise?

Basic:

Standard characterization includes:

- ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.5–10.5 ppm) and methyl groups (δ ~2.0–3.0 ppm). Compare with literature data for related pyrroles .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS m/z [M+1]⁺) and fragmentation patterns.

- Elemental Analysis : Verify purity and stoichiometry.

Advanced:

Contradictions may arise between NMR and X-ray crystallography data. For instance, dynamic effects in solution (e.g., rotational barriers) can cause NMR signal splitting absent in solid-state structures. Resolve discrepancies by:

- Performing variable-temperature NMR to assess conformational flexibility.

- Comparing crystallographic data (e.g., using SHELXL for refinement ) with computational models (DFT-optimized geometries).

What strategies are effective for resolving crystallographic ambiguities in pyrrole derivatives?

Advanced:

For X-ray crystallography:

- Use SHELXD for structure solution and SHELXL for refinement, especially with high-resolution data .

- Address twinning or disorder by applying restraints (e.g., SIMU/DELU in SHELXL) to stabilize methyl groups.

- Validate hydrogen bonding networks using Mercury software to ensure plausible intermolecular interactions.

How can computational methods complement experimental data for structural analysis?

Advanced:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts (e.g., via GIAO method) and compare with experimental data .

- Docking Studies : If the compound is a drug precursor, model interactions with biological targets (e.g., enzymes) using AutoDock Vina.

What are the challenges in synthesizing halogenated derivatives of this compound?

Advanced:

Halogenation (e.g., iodination at the 4-position ) may compete with aldehyde oxidation. Strategies include:

- Protecting the aldehyde group as an acetal before halogenation.

- Using mild iodinating agents (e.g., NIS in acetic acid) to avoid side reactions.

- Monitor reaction progress via LC-MS to detect intermediates.

How can researchers address low yields in formylation reactions?

Basic:

Ensure anhydrous conditions and use excess formaldehyde under alkaline conditions .

Advanced:

Low yields may stem from aldehyde oxidation or polymerization. Mitigate by:

- Adding radical inhibitors (e.g., BHT).

- Employing flow chemistry to minimize residence time.

- Switching to alternative formylation reagents (e.g., DMF/POCl₃ for Vilsmeier-Haack reactions).

What role does this compound play in medicinal chemistry research?

Advanced:

The aldehyde group serves as a versatile handle for derivatization. For example:

- Schiff Base Formation : React with amines to generate imine-linked prodrugs, as seen in pyrazole-based anticoagulants .

- Click Chemistry : Use aldehyde-azide cycloadditions to attach fluorophores or biotin tags for target engagement studies.

How should researchers handle discrepancies between theoretical and experimental spectral data?

Advanced:

- Re-examine solvent effects (e.g., DMSO-d₆ may shift aldehyde protons upfield ).

- Use CPMAS ¹³C NMR to compare solid-state vs. solution-phase data.

- Check for tautomerism or prototropy, common in heterocycles, via deuterium exchange experiments.

What safety protocols are critical when handling this compound?

Basic:

- Use fume hoods and PPE (gloves, goggles) due to aldehyde reactivity.

- Avoid inhalation; refer to safety data sheets for spill management .

How can researchers validate synthetic intermediates during multi-step synthesis?

Advanced:

- LC-MS/MS : Track intermediates in real-time with high-resolution mass accuracy.

- In Situ IR Spectroscopy : Monitor carbonyl stretches (e.g., aldehyde ~1700 cm⁻¹) to confirm reaction milestones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。